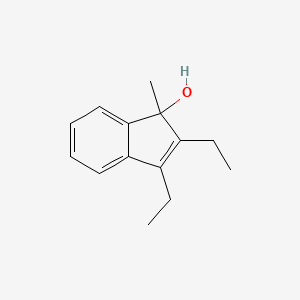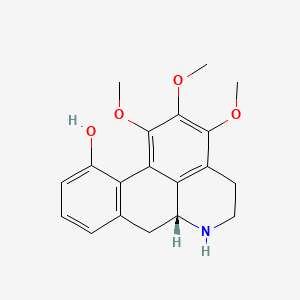
Stenantherine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stenantherine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stenantherine involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include temperature control, pressure regulation, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
Stenantherine undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Aplicaciones Científicas De Investigación
Stenantherine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Stenantherine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its role in regulating cellular processes.
Comparación Con Compuestos Similares
Stenantherine is often compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar core structure.
Mitragynine: An indole alkaloid with comparable biological activity.
Taurine: An amino acid with analogous chemical reactions.
Propiedades
Número CAS |
119089-37-1 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(6aR)-1,2,3-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-17-11-7-8-20-12-9-10-5-4-6-13(21)14(10)16(15(11)12)18(23-2)19(17)24-3/h4-6,12,20-21H,7-9H2,1-3H3/t12-/m1/s1 |
Clave InChI |
VXYDNYIPLBSIQS-GFCCVEGCSA-N |
SMILES isomérico |
COC1=C(C(=C2C3=C1CCN[C@@H]3CC4=C2C(=CC=C4)O)OC)OC |
SMILES canónico |
COC1=C(C(=C2C3=C1CCNC3CC4=C2C(=CC=C4)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



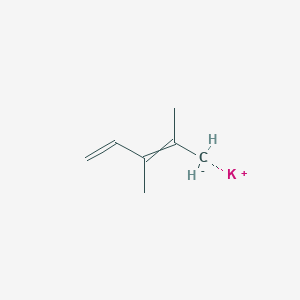
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
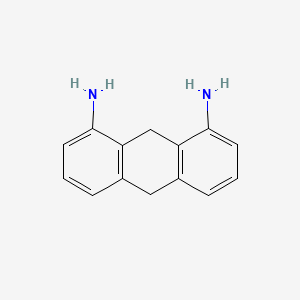

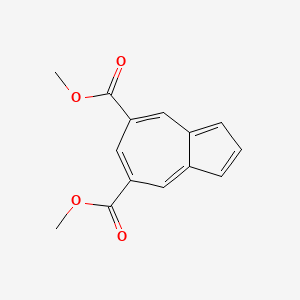
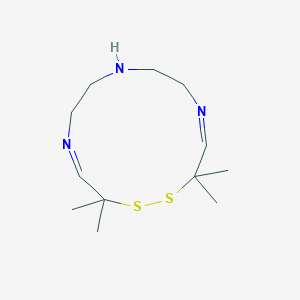
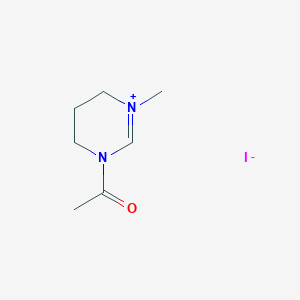
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
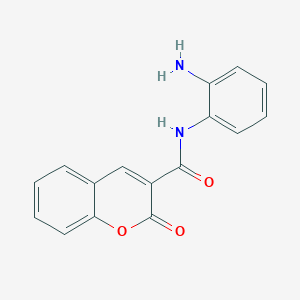
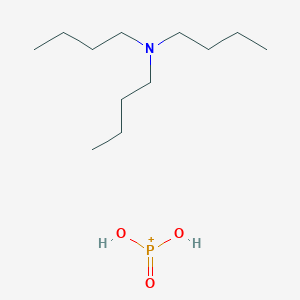
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
